REACTION_CXSMILES
|
[CH:1]1[C:13]2C[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:14]([Cl:18])(Cl)(Cl)[Cl:15]>>[Cl:15][C:14]1([Cl:18])[C:4]2[CH:3]=[CH:2][CH:1]=[CH:13][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2
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Name
|
|
Quantity
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30.75 g
|
Type
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reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
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Name
|
|
Quantity
|
225.35 mL
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Type
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reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To the reactor which has been purged with nitrogen
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Type
|
ADDITION
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Details
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is charged a volume of carbon tetrachloride (400 mL) such that its level
|
Type
|
DRY_WITH_MATERIAL
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Details
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dry weight, 983 g solution weight, 774.0 mL)
|
Type
|
ADDITION
|
Details
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is then charged to the reactor
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Type
|
ADDITION
|
Details
|
containing the catalyst solution
|
Type
|
CUSTOM
|
Details
|
The product solution is collected at the overflow
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Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried as in Part A
|
Type
|
CUSTOM
|
Details
|
The total product solution collected in this fashion
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness on the rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C2=CC=CC=C2C=2C=CC=CC12)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |